molecular formula C6H10N2 B1380746 1-(Aminomethyl)cyclobutanecarbonitrile CAS No. 1445950-93-5

1-(Aminomethyl)cyclobutanecarbonitrile

Cat. No.: B1380746
CAS No.: 1445950-93-5
M. Wt: 110.16 g/mol
InChI Key: UEBWHAAQVVWZAU-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C6H10N2 It features a cyclobutane ring substituted with an aminomethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile typically involves the reaction of cyclobutanecarbonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Cyclobutanecarbonitrile: reacts with in the presence of .

  • The reaction is typically conducted at a temperature range of 50-70°C.
  • The product is then purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Aminomethyl)cyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, further modifying the compound’s behavior in biological systems.

Comparison with Similar Compounds

    Cyclobutanecarbonitrile: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.

    1-(Aminomethyl)cyclopentanecarbonitrile: Contains a cyclopentane ring instead of a cyclobutane ring, leading to different steric and electronic properties.

    1-(Aminomethyl)cyclopropanecarbonitrile: Features a cyclopropane ring, which is more strained and reactive compared to the cyclobutane ring.

Uniqueness: 1-(Aminomethyl)cyclobutanecarbonitrile is unique due to its balanced reactivity and stability, making it a versatile compound for various applications. The presence of both aminomethyl and nitrile groups allows for diverse chemical transformations and interactions.

Properties

IUPAC Name

1-(aminomethyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-4-6(5-8)2-1-3-6/h1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBWHAAQVVWZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283169
Record name 1-(Aminomethyl)cyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445950-93-5
Record name 1-(Aminomethyl)cyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445950-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminomethyl)cyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cyclobutane-1-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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